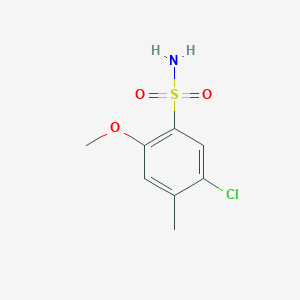

5-Chloro-2-methoxy-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHIRMCXZNAVRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625840 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199590-75-5 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CAS No. 199590-75-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CAS No. 199590-75-5), a key chemical intermediate. The document details its chemical and physical properties, outlines a robust synthesis protocol, discusses its pivotal role in the synthesis of active pharmaceutical ingredients (APIs), and presents relevant analytical methodologies and safety information. This guide is intended to serve as a critical resource for researchers and professionals engaged in pharmaceutical synthesis and drug development.

Introduction

This compound is a substituted aromatic sulfonamide, a class of compounds renowned for its wide-ranging applications in medicinal chemistry. The unique arrangement of its functional groups—a chloro group, a methoxy group, and a methyl group on the benzenesulfonamide core—makes it a versatile building block in organic synthesis. While the broader family of sulfonamides is known for its antimicrobial and anticancer properties, this particular molecule is of significant interest as a precursor in the synthesis of complex pharmaceutical agents.[1] Its structural features allow for further chemical modifications, enabling the construction of larger, more intricate molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 199590-75-5 | [2] |

| Molecular Formula | C₈H₁₀ClNO₃S | [2] |

| Molecular Weight | 235.69 g/mol | [2] |

| Appearance | White to off-white solid (expected) | General knowledge |

| Melting Point | Not explicitly available; precursor has MP of 126-128 °C | |

| Solubility | Expected to be soluble in common organic solvents | General knowledge |

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the commercially available precursor, 4-chloro-1-methoxy-2-methylbenzene. The synthetic pathway involves a chlorosulfonation reaction followed by amination.

Sources

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide. Designed for professionals in the fields of chemical research and drug development, this document synthesizes available data to offer both foundational knowledge and practical insights into this versatile sulfonamide compound.

Introduction: The Sulfonamide Moiety in Modern Research

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities. This compound (CAS No. 199590-75-5) is a member of this important class of compounds, featuring a substituted benzene ring that imparts specific chemical characteristics and potential for further functionalization. Its structure suggests utility as a scaffold in the synthesis of more complex molecules, particularly in the exploration of new antimicrobial and anticancer agents.[1] This guide will delve into the known attributes of this compound, providing a critical resource for its application in research and development.

Core Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental settings. The following tables summarize the key identifiers and computed properties for this compound.

Table 1: Chemical Identifiers [1][2]

| Identifier | Value |

| CAS Number | 199590-75-5 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀ClNO₃S |

| Molecular Weight | 235.69 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC |

| InChI Key | VQHIRMCXZNAVRG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 235.69 g/mol | Smolecule[1] |

| XLogP3 | 2.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 235.00934 g/mol | PubChem |

| Topological Polar Surface Area | 68.4 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Synthesis and Reactivity

The synthesis of this compound typically proceeds through the formation of a key intermediate, 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride, followed by amination. While a specific, detailed protocol for the direct synthesis of the title compound is not widely published, a general and reliable methodology can be inferred from established procedures for analogous sulfonamides.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 4-chloro-2-methylanisole.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

It is crucial to note that the following protocol is a proposed methodology based on established chemical principles for sulfonamide synthesis and has not been experimentally validated from the available literature for this specific compound. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Step 1: Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Reagent Addition: To the flask, add 4-chloro-2-methylanisole (1 equivalent). Cool the flask in an ice-water bath to 0-5 °C.

-

Chlorosulfonation: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture).

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, dissolve the crude 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Amination: Cool the solution in an ice-water bath and add concentrated aqueous ammonia (ammonium hydroxide, excess) dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Remove the organic solvent under reduced pressure. The remaining aqueous solution will contain the product.

-

Isolation and Purification: The solid product can be isolated by filtration. If the product does not precipitate, the aqueous solution can be acidified with dilute HCl to precipitate the sulfonamide. The crude product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Key Reactivity Insights

The chemical behavior of this compound is characteristic of aromatic sulfonamides.

-

Nucleophilic Substitution at the Sulfonamide Nitrogen: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be deprotonated by a base, allowing for nucleophilic substitution to introduce various substituents. This is a common strategy for creating libraries of related compounds for structure-activity relationship (SAR) studies.[1]

-

Acylation of the Amine Group: The sulfonamide nitrogen can be acylated to form more complex derivatives, which can modulate the compound's biological activity and physicochemical properties.[1]

-

Electrophilic Aromatic Substitution: The benzene ring, while deactivated by the sulfonyl group, can still undergo electrophilic aromatic substitution reactions under forcing conditions. The directing effects of the chloro, methoxy, and methyl groups will influence the position of substitution.

-

Dehalogenation: The chloro group on the aromatic ring can be replaced by other nucleophiles under specific reaction conditions, such as those used in palladium-catalyzed cross-coupling reactions.[1]

Spectral Characterization (Predicted)

Table 3: Predicted Spectral Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | - Aromatic protons (2H) as singlets or doublets in the range of 7.0-8.0 ppm.- Methoxy group protons (3H) as a singlet around 3.8-4.0 ppm.- Methyl group protons (3H) as a singlet around 2.2-2.5 ppm.- Sulfonamide protons (2H) as a broad singlet, the chemical shift of which will be solvent-dependent. |

| ¹³C NMR | - Aromatic carbons in the range of 110-160 ppm.- Methoxy carbon around 55-60 ppm.- Methyl carbon around 15-20 ppm. |

| IR Spectroscopy | - N-H stretching of the sulfonamide group at approximately 3300-3400 cm⁻¹ (asymmetric) and 3200-3300 cm⁻¹ (symmetric).- S=O stretching vibrations (asymmetric and symmetric) in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.- C-O stretching of the methoxy group around 1250 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 235.69 g/mol .- Isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S and ³⁴S).- Characteristic fragmentation patterns involving the loss of SO₂, NH₂, and other fragments. |

Potential Applications in Research and Development

The structural motifs within this compound suggest its potential utility in several areas of drug discovery and development.

Antimicrobial and Anticancer Research

Sulfonamides are a well-established class of antimicrobial agents. The specific substitution pattern of this compound makes it an interesting candidate for screening against various bacterial and fungal strains. Furthermore, related sulfonamide derivatives have demonstrated cytotoxic effects against cancer cell lines.[1] It is hypothesized that the mechanism of action could involve the inhibition of key enzymes essential for pathogen or cancer cell survival.[1]

Pharmaceutical Intermediate

Due to its reactive sulfonamide group and the potential for further functionalization of the aromatic ring, this compound can serve as a valuable building block in the synthesis of more complex pharmaceutical agents.[1] Its defined stereochemistry and substitution pattern provide a solid starting point for the development of targeted therapeutics.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting. The following information is derived from available safety data sheets.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a chemical compound with significant potential for application in medicinal chemistry and organic synthesis. While detailed experimental data, particularly spectroscopic characterization, is not extensively available in the public domain, its structural similarity to well-studied sulfonamides allows for informed predictions of its properties and reactivity. This guide provides a foundational understanding of this compound, intended to support and guide future research and development endeavors. As with any research chemical, a thorough literature search for the most current information and adherence to strict safety protocols are paramount.

References

- PubChem. (n.d.). 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. National Center for Biotechnology Information.

- Thermo Fisher Scientific. (n.d.). This compound Safety Data Sheet.

Sources

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonamide: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide, a substituted aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, synthesis, and putative biological activities based on current scientific understanding and data on structurally related compounds.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

Benzenesulfonamides are a cornerstone in drug discovery, with a rich history of therapeutic applications. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore found in a wide array of drugs, including antimicrobial agents (sulfonamide antibiotics), diuretics, anticonvulsants, and anticancer agents.[1] Their mechanism of action is often attributed to their ability to mimic or antagonize the binding of p-aminobenzoic acid (PABA) in the folic acid synthesis pathway in bacteria, or to inhibit specific enzymes, such as carbonic anhydrases, which are involved in various physiological and pathological processes.[1]

This compound belongs to this versatile class of compounds. Its unique substitution pattern on the benzene ring—a chloro group, a methoxy group, and a methyl group—is expected to modulate its physicochemical properties and biological activity. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural features suggest potential as a lead compound for the development of novel therapeutic agents. This guide will, therefore, delve into its known properties, propose a robust synthetic route, and explore its potential applications based on the well-established pharmacology of related benzenesulfonamide derivatives.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with five different functional groups. The spatial arrangement and electronic effects of these substituents are critical in defining the molecule's reactivity, solubility, and interactions with biological targets.

| Property | Value | Source |

| CAS Number | 199590-75-5 | [2] |

| Molecular Formula | C₈H₁₀ClNO₃S | [2] |

| Molecular Weight | 235.69 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC | |

| Melting Point | 173-175°C |

Note: While a melting point is reported in some commercial listings, comprehensive, experimentally verified physicochemical data for this compound are not widely available in the public domain.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectroscopic data, the following are predicted values to aid in the characterization of this compound. These predictions are based on computational models and should be confirmed by experimental analysis.

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons of the sulfonamide group.

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.9-4.1 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.2-2.4 ppm.

-

Amine Protons (-NH₂): A broad singlet that may appear over a wide chemical shift range and is exchangeable with D₂O.

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 56-58 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted Key Absorptions): The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretching (Sulfonamide): Two bands are expected in the region of 3300-3400 cm⁻¹.

-

C-H Stretching (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

-

S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

-

C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (Methoxy): A band around 1250 cm⁻¹.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-chloro-2-methoxy-5-methylaniline. The synthesis involves two key steps: diazotization followed by sulfonyl chloride formation, and subsequent amination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on well-established organic synthesis reactions. It should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl Chloride

-

Diazotization:

-

Dissolve 4-chloro-2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride (CuCl₂).

-

Slowly add the cold diazonium salt solution to the SO₂ solution, maintaining vigorous stirring.

-

Allow the reaction to proceed until the evolution of nitrogen gas ceases.

-

The reaction mixture is then poured into ice-water, and the crude 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride is collected by filtration or extraction with an organic solvent.

-

Step 2: Synthesis of this compound

-

Amination:

-

Dissolve the crude 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) dropwise with stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The product can be isolated by removing the organic solvent under reduced pressure and then precipitating the sulfonamide by adding the aqueous residue to cold water.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Potential Therapeutic Applications in Drug Discovery

While specific biological data for this compound is scarce in the literature, the activities of structurally related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer properties.[3] A key mechanism of action for some of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes are overexpressed in many types of cancer and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[4] By inhibiting these enzymes, sulfonamides can disrupt the pH regulation in cancer cells, leading to apoptosis.[5]

Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been synthesized and shown to induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] It is plausible that this compound could exert similar cytotoxic effects.

Caption: Putative mechanism of anticancer action via inhibition of Carbonic Anhydrase IX.

Antimicrobial Activity

The sulfonamide scaffold is historically significant in the development of antimicrobial agents. While the primary mechanism of action for classic sulfa drugs is the inhibition of dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, newer sulfonamide derivatives may exhibit different or multiple mechanisms of action.[1] Studies on various substituted benzenesulfonamides have shown activity against a range of bacterial and fungal pathogens.[1][6] The presence of a chloro group on the aromatic ring, as in this compound, has been associated with enhanced antimicrobial activity in some series of compounds.[7][8][9]

For instance, certain 5-chloro-2-hydroxybenzamide derivatives have demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Therefore, it is reasonable to hypothesize that this compound may possess antimicrobial properties worthy of investigation.

Conclusion and Future Directions

This compound is a benzenesulfonamide derivative with a substitution pattern that suggests potential for interesting biological activities. While there is a lack of specific experimental data in the current literature, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a strong rationale for its investigation as a potential anticancer and antimicrobial agent based on the established pharmacology of related compounds.

Future research should focus on the following:

-

Synthesis and Characterization: The proposed synthesis should be carried out to obtain a pure sample of the compound, followed by thorough spectroscopic characterization (NMR, IR, MS, and elemental analysis) to confirm its structure.

-

Biological Evaluation: The synthesized compound should be screened for its in vitro anticancer activity against a panel of human cancer cell lines and for its antimicrobial activity against a range of pathogenic bacteria and fungi.

-

Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the mechanism of action, such as enzyme inhibition assays (e.g., for carbonic anhydrases) and studies on cellular pathways.

The exploration of such novel substituted benzenesulfonamides is a promising avenue for the discovery of new therapeutic leads to address unmet medical needs in oncology and infectious diseases.

References

- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., et al. (2016). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.

-

PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Krasavin, M. (2019). Sulfonamides: A patent review (2012 - 2018).

- Mboge, M. Y., Mahon, B. P., McKenna, R., & Frost, S. C. (2018). Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites, 8(1), 10.

- Ward, C., & Meehan, J. (2021). The role of apoptosis in cancer and its therapeutic implications. Journal of Cancer Research and Clinical Oncology, 147(1), 1-15.

- Chen, Z., et al. (2020). 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Chemico-Biological Interactions, 315, 108886.

- Waisser, K., Perina, M., Holub, J., & Kunes, J. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 20(8), 14593-14611.

- Jampilek, J. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(10), 1345.

- Chubb, F. L., & Eric, L. (1976). U.S. Patent No. 3,965,173. Washington, DC: U.S.

- Lee, H., et al. (2019). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Molecules, 24(23), 4277.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Sławiński, J., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. Molecules, 25(1), 73.

- Lee, H., et al. (2019). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 20(23), 5903.

-

Pharmaffiliates. (n.d.). 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide (71RB). Retrieved from [Link]

Sources

- 1. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]

- 5. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells [mdpi.com]

- 6. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxy-4-methylbenzenesulfonamide is a substituted aromatic sulfonamide with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and putative biological activities. Drawing upon literature for the core scaffold and analogous structures, this document outlines detailed synthetic protocols, analytical methodologies for characterization, and explores the mechanistic basis for its potential as an anticancer and antimicrobial agent. The narrative emphasizes the causal relationships behind experimental design and provides field-proven insights for researchers navigating the development of novel therapeutic agents based on the sulfonamide framework.

Introduction: The Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse pharmacological activities. Beyond their historical significance as the first class of effective systemic antibacterial agents, sulfonamides are integral to drugs targeting a variety of physiological processes. The structural versatility of the benzenesulfonamide core allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution on the aromatic ring. The subject of this guide, this compound, embodies this principle, with its specific substitution pattern suggesting a unique profile of biological activity. This document serves as a technical deep-dive into the chemistry and potential pharmacology of this compound, providing a foundation for its further investigation and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its development as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 199590-75-5 | [1] |

| Molecular Formula | C₈H₁₀ClNO₃S | [2] |

| Molecular Weight | 235.69 g/mol | [2] |

| Melting Point | 173-175°C | [3] |

| Boiling Point | 410.7°C at 760 mmHg | [3] |

| Density | 1.381 g/cm³ | [3] |

| SMILES | CC1=CC(=C(C=C1Cl)S(=O)(=O)N)OC | [2] |

| InChI Key | VQHIRMCXZNAVRG-UHFFFAOYSA-N | [3] |

Table 1: Physicochemical properties of this compound.

Structural Characterization Workflow

A robust analytical workflow is crucial for the unambiguous identification and purity assessment of this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

-

Rationale: The initial step involves the protection of the phenolic hydroxyl group as a methyl ether. This prevents unwanted side reactions at this position during the subsequent chlorosulfonation. Dimethyl sulfate is a common and effective methylating agent for phenols.

-

Protocol:

-

To a stirred solution of 4-chloro-2-methylphenol (1 equivalent) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

-

Cool the mixture in an ice bath and add dimethyl sulfate (1.2 equivalents) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxy-1-methylbenzene.

-

-

Rationale: This is a key step to introduce the sulfonyl chloride functional group onto the aromatic ring. Chlorosulfonic acid is a powerful reagent for this electrophilic aromatic substitution. The reaction is typically performed at low temperatures to control its exothermicity and regioselectivity.

-

Protocol:

-

Cool a flask containing chlorosulfonic acid (5-10 equivalents) to 0°C in an ice-salt bath.

-

Slowly add 4-chloro-2-methoxy-1-methylbenzene (1 equivalent) portion-wise, ensuring the temperature does not exceed 5°C.

-

After the addition, stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral and dry the product under vacuum.

-

-

Rationale: The final step involves the conversion of the sulfonyl chloride to the desired sulfonamide. This is a nucleophilic substitution reaction where ammonia acts as the nucleophile.

-

Protocol:

-

Dissolve the crude 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent like acetone or tetrahydrofuran (THF).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia (excess) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Add water to the residue and collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited in publicly accessible literature, the activities of structurally similar sulfonamides provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

The sulfonamide scaffold is present in several clinically used anticancer agents. The proposed anticancer activity of this compound is likely to be mediated through the disruption of microtubule dynamics, a mechanism shared by many potent chemotherapeutic drugs.

Many benzenesulfonamide derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation and cell division. [4]This inhibition leads to a cascade of cellular events culminating in apoptosis.

Caption: Proposed mechanism of anticancer action for this compound.

Studies on related sulfonamides have demonstrated their ability to cause G2/M phase cell cycle arrest in cancer cells. [5][6]This arrest is a direct consequence of the disruption of the mitotic spindle. The cell's checkpoint mechanisms detect the improper spindle formation and halt the cell cycle to prevent aneuploidy. Prolonged arrest at this checkpoint typically triggers the intrinsic apoptotic pathway.

Based on the activity of analogous compounds, it is anticipated that this compound would exhibit cytotoxic activity against a panel of human cancer cell lines. While specific IC₅₀ values are not yet reported for this exact molecule, related N-substituted 2-mercapto-4-chloro-5-methylbenzenesulfonamide derivatives have shown significant activity against various cancer cell lines, with GI₅₀ values in the low micromolar and even nanomolar range for some cell lines like non-small cell lung cancer (HOP-62). [7]It is reasonable to hypothesize that this compound would also display potent anticancer activity.

| Cell Line | Cancer Type | Expected IC₅₀ Range (µM) |

| HeLa | Cervical Cancer | 5 - 20 |

| MCF-7 | Breast Cancer | 2.5 - 10 |

| HCT-116 | Colon Cancer | 2.5 - 15 |

| A549 | Lung Cancer | 1 - 10 |

Table 2: Hypothetical IC₅₀ values for this compound against various cancer cell lines, extrapolated from data on structurally related compounds.

Antimicrobial Activity

The foundational discovery of sulfonamides was in the realm of antibacterial chemotherapy. Their mechanism of action in bacteria is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis.

Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By blocking this enzyme, they prevent the synthesis of folic acid, a crucial cofactor for DNA, RNA, and protein synthesis in bacteria. This bacteriostatic action ultimately halts bacterial growth and proliferation.

While newer classes of antibiotics have superseded sulfonamides for many common infections, they remain relevant, particularly in combination therapies. The antimicrobial spectrum of this compound would need to be determined experimentally. However, based on the activity of other substituted sulfonamides, it could potentially exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values in the range of 15.62-31.25 µmol/L. [2]

| Organism | Type | Expected MIC Range (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 16 - 64 |

| Escherichia coli | Gram-negative | 32 - 128 |

| Pseudomonas aeruginosa | Gram-negative | >128 |

| Candida albicans | Fungus | >128 |

Table 3: Predicted Minimum Inhibitory Concentration (MIC) values for this compound against representative microbes, based on general sulfonamide activity.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is an essential tool for assessing the purity of the synthesized compound and for monitoring reaction progress. A reverse-phase method is typically suitable for compounds of this polarity.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient might run from 20% to 95% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (likely around 230-280 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition or a suitable solvent like acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR are indispensable for the structural confirmation of the final product and intermediates. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular structure.

-

Expected ¹H NMR Spectral Features:

-

Aromatic protons in the region of 7-8 ppm.

-

A singlet for the methoxy group protons around 3.8-4.0 ppm.

-

A singlet for the methyl group protons around 2.2-2.5 ppm.

-

A broad singlet for the sulfonamide NH₂ protons, the chemical shift of which can be variable and may exchange with D₂O.

-

-

Expected ¹³C NMR Spectral Features:

-

Aromatic carbon signals in the region of 110-160 ppm.

-

A signal for the methoxy carbon around 55-60 ppm.

-

A signal for the methyl carbon around 15-20 ppm.

-

Mass Spectrometry (MS)

-

Rationale: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement of the molecular ion.

-

Expected Result: The HRMS analysis should show a molecular ion peak corresponding to the exact mass of C₈H₁₀ClNO₃S, with the characteristic isotopic pattern for a compound containing one chlorine and one sulfur atom.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The synthetic route is accessible, and the structural features suggest a high likelihood of interesting biological activity. The immediate future research on this compound should focus on:

-

Comprehensive Biological Screening: A thorough evaluation of its cytotoxic effects against a broad panel of cancer cell lines is warranted to identify potential lead indications. Similarly, its antimicrobial spectrum should be determined against a diverse range of clinically relevant bacteria and fungi.

-

Mechanism of Action Studies: Should the compound exhibit significant anticancer activity, detailed mechanistic studies should be undertaken to confirm its interaction with tubulin and its effects on the cell cycle and apoptosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the sulfonamide nitrogen and other positions on the aromatic ring could lead to the identification of compounds with improved potency and selectivity.

References

-

Krátký, M., Vinšová, J., Volkova, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

-

PubChem. (n.d.). 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. Retrieved from [Link]

-

Wang, Y., et al. (2018). Optimization of Substituted Cinnamic Acyl Sulfonamide Derivatives as Tubulin Polymerization Inhibitors With Anticancer Activity. Frontiers in Chemistry, 6, 631. [Link]

-

Singh, S. V., et al. (2004). Sulforaphane-induced G2/M phase cell cycle arrest involves checkpoint kinase 2-mediated phosphorylation of cell division cycle 25C. Journal of Biological Chemistry, 279(24), 25813-25822. [Link]

-

Sławiński, J., & Gdaniec, M. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European journal of medicinal chemistry, 40(4), 377–389. [Link]

-

Wang, L. G., et al. (2013). Sulforaphane induced cell cycle arrest in the G2/M phase via the blockade of cyclin B1/CDC2 in human ovarian cancer cells. International Journal of Molecular Sciences, 14(7), 13454-13468. [Link]

-

Krátký, M., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed research international, 2015, 874793. [Link]

-

Sławiński, J., et al. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Molecules, 27(21), 7505. [Link]

-

Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

Sources

- 1. An Overview of Antimicrobial Properties of Different Classes of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives / European Journal of Medicinal Chemistry, 2005 [sci-hub.box]

An In-depth Technical Guide to 5-Chloro-2-methoxy-4-methylbenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Foreword

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, renowned for its diverse pharmacological activities. This guide provides a comprehensive technical overview of a particularly intriguing molecule within this class: 5-Chloro-2-methoxy-4-methylbenzenesulfonamide. We will delve into its discovery, a detailed, field-proven synthetic pathway, rigorous characterization, and explore its promising potential as a therapeutic agent, particularly as a carbonic anhydrase inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering both a practical guide for laboratory synthesis and a foundation for further investigation into its biological applications.

Introduction: The Significance of Substituted Benzenesulfonamides

This compound is a substituted aromatic sulfonamide with the chemical formula C₈H₁₀ClNO₃S and a molecular weight of 235.69 g/mol .[1] Its structure, characterized by a benzene ring adorned with chloro, methoxy, methyl, and sulfonamide moieties, positions it as a compound of interest for several reasons.[1] The benzenesulfonamide scaffold is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases, a family of metalloenzymes crucial in various physiological processes.[2]

Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and certain cancers.[3][4] In oncology, tumor-associated CA isoforms, such as CA IX, are highly overexpressed in various solid tumors and contribute to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.[5] Consequently, the design of potent and selective CA inhibitors is a significant focus in the development of novel anticancer therapeutics. The specific substitution pattern of this compound suggests its potential as a candidate for such targeted therapies.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this compound can be logically approached through a two-step process from a commercially available starting material. A retrosynthetic analysis reveals the following pathway:

Caption: Workflow for the synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride.

Step-by-Step Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 4-Chloro-1-methoxy-2-methylbenzene (1.0 equivalent).

-

Cool the flask to 0-5°C using an ice-water bath.

-

Slowly add chlorosulfonic acid (3.0-4.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.

-

The crude 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Synthesis of this compound

The conversion of the sulfonyl chloride to the sulfonamide is a standard and generally high-yielding reaction. It involves the treatment of the sulfonyl chloride with an excess of ammonia. [1] Experimental Workflow: Ammonolysis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve the crude or purified 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran.

-

Cool the solution in an ice-water bath.

-

Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃ solution, 5-10 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

The aqueous residue will contain the precipitated product. Collect the solid by vacuum filtration.

-

Wash the solid with cold water to remove any ammonium salts.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a crystalline solid.

Characterization Data

| Property | Expected Value/Data |

| Molecular Formula | C₈H₁₀ClNO₃S |

| Molecular Weight | 235.69 g/mol [1] |

| CAS Number | 199590-75-5 [1] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | Expected signals for aromatic protons, a methoxy group, a methyl group, and the sulfonamide protons. |

| ¹³C NMR | Expected signals for the aromatic carbons, the methoxy carbon, and the methyl carbon. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to the calculated molecular weight. |

Potential as a Carbonic Anhydrase Inhibitor

The primary sulfonamide group (-SO₂NH₂) is a critical zinc-binding group for carbonic anhydrase inhibition. [2]The sulfonamide nitrogen coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and thereby inhibiting the catalytic activity. [2] The substituents on the benzene ring of this compound are expected to influence its binding affinity and selectivity for different CA isoforms. The chloro, methoxy, and methyl groups can engage in additional interactions with amino acid residues in the active site, potentially enhancing potency and modulating isoform selectivity.

Signaling Pathway of Carbonic Anhydrase IX in Tumors

Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.

Given the established role of substituted benzenesulfonamides as CA inhibitors, it is highly probable that this compound exhibits inhibitory activity against one or more CA isoforms. Further research, including in vitro enzyme inhibition assays and X-ray crystallography studies of the compound in complex with various CA isoforms, is warranted to fully elucidate its therapeutic potential.

Conclusion and Future Directions

This compound is a readily accessible compound with a high potential for applications in drug discovery, particularly in the development of carbonic anhydrase inhibitors. The synthetic route outlined in this guide is robust and employs standard organic chemistry transformations. While detailed characterization and biological activity data for this specific molecule are not yet widely published, the established pharmacology of the benzenesulfonamide class strongly suggests that it is a promising candidate for further investigation. Future research should focus on the detailed biological evaluation of this compound, including its inhibitory profile against a panel of CA isoforms and its efficacy in relevant cellular and in vivo models of diseases such as cancer and glaucoma.

References

-

Di Cesare Mannelli, L., et al. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(8), 2453. [Link]

-

Giel-Pietraszuk, M., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 149. [Link]

-

PubChem. 4-Chloro-2-methylanisole. [Link]

- Google Patents.

- Google Patents. Process for the production of benzenesulfonamides.

-

King, J. F., & Loosmore, S. M. (1976). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 54(15), 2300-2305. [Link]

-

Wikipedia. Hinsberg reaction. [Link]

-

Drugs.com. Carbonic anhydrase inhibitors. [Link]

-

Angeli, A., et al. (2022). Investigation of the carbonic anhydrase inhibitory activity of benzenesulfonamides incorporating substituted fused-pyrimidine tails. Archiv der Pharmazie, 355(10), e2200274. [Link]

-

Bar, T., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 287-310). The Royal Society of Chemistry. [Link]

-

Krall, J., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

-

Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 23(21), 13352. [Link]

-

Aday, B., & Tanç, M. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(11), 3583. [Link]

Sources

- 1. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]

- 5. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the known and putative mechanisms of action of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide, a sulfonamide-class molecule with demonstrated bioactive potential. Synthesizing findings from studies on the core compound and its structurally related derivatives, this document elucidates its role in anticancer and antimicrobial activities. The primary anticancer mechanism appears to be the induction of apoptosis, potentially mediated through interactions with key regulatory pathways. Furthermore, its structural features suggest a role as a carbonic anhydrase inhibitor, a validated target in oncology. In the context of antimicrobial action, the molecule is proposed to function as an inhibitor of bacterial folic acid synthesis, a classic mechanism for sulfonamide antibiotics. This guide will delve into the experimental evidence supporting these mechanisms, present relevant in-vitro protocols, and offer a conceptual framework for future research and development.

Introduction and Molecular Profile

This compound is a synthetic organic compound featuring a core benzenesulfonamide structure with chloro, methoxy, and methyl substitutions.[1] The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including diuretics, antidiabetics, and, notably, antimicrobial and anticancer drugs. The specific substitutions on the benzene ring of this compound are crucial for its biological activity, influencing its steric and electronic properties and, consequently, its interactions with biological targets.

Molecular Structure:

-

Chemical Formula: C₈H₁₀ClNO₃S

-

Molecular Weight: 235.69 g/mol

-

Key Features:

-

Benzenesulfonamide Core: The foundation for its interaction with various enzymes.

-

Chloro Group: An electron-withdrawing group that can influence the acidity of the sulfonamide nitrogen and participate in halogen bonding.

-

Methoxy Group: An electron-donating group that can affect the overall electron density of the aromatic ring and participate in hydrogen bonding.

-

Methyl Group: A small, lipophilic group that can contribute to van der Waals interactions within binding pockets.

-

Anticancer Mechanism of Action

The primary anticancer effect of this compound and its derivatives appears to be the induction of programmed cell death, or apoptosis, in cancer cells.[1] This is a highly sought-after characteristic in cancer therapeutics, as it leads to the controlled elimination of malignant cells.

Induction of Apoptosis

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, with evidence pointing towards the induction of apoptosis in HeLa cells.[1] While the precise signaling cascade initiated by the parent compound is still under full investigation, research on its close derivatives provides significant insights. For instance, derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide have been demonstrated to arrest the cell cycle at the G2/M phase and subsequently induce apoptosis in human pancreatic and ovarian cancer cell lines.

The apoptotic process is a complex, multi-step pathway that can be broadly divided into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both converge on the activation of a cascade of cysteine proteases known as caspases, which are responsible for the execution phase of apoptosis.

Proposed Apoptotic Pathway:

Caption: Proposed mechanism of anticancer action via cell cycle arrest and apoptosis induction.

Carbonic Anhydrase Inhibition

The benzenesulfonamide scaffold is a classic inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors and are linked to tumor progression and metastasis.[2] By inhibiting these enzymes, the tumor microenvironment can be modulated, leading to an anti-proliferative effect.[2]

The inhibitory action of sulfonamides on CAs stems from the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the catalytic activity. While direct inhibition studies on this compound are not extensively reported, its structural similarity to known CA inhibitors strongly suggests this as a plausible mechanism of action.

Conceptual Model of Carbonic Anhydrase Inhibition:

Caption: Conceptual model of carbonic anhydrase IX inhibition by this compound.

Antimicrobial Mechanism of Action

The sulfonamide class of drugs has a long history of use as antimicrobial agents. Their mechanism of action is well-established and involves the inhibition of bacterial folic acid synthesis.

Inhibition of Folic Acid Synthesis

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

Sulfonamides, including likely this compound, act as competitive inhibitors of DHPS.[1] Their structural similarity to PABA allows them to bind to the active site of the enzyme, thereby preventing the utilization of PABA and halting the synthesis of folic acid.[1] Folic acid is an essential precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. Its depletion ultimately leads to the cessation of bacterial growth and replication (a bacteriostatic effect).

Folic Acid Synthesis Inhibition Pathway:

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments to investigate the proposed mechanisms of action.

Protocol: Cell Viability and Apoptosis Assay

-

Cell Culture: Culture HeLa (or other relevant cancer cell lines) in appropriate media and conditions until they reach 70-80% confluency.

-

Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

MTT Assay (for Cell Viability):

-

After 24, 48, and 72 hours of incubation, add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Annexin V/Propidium Iodide (PI) Staining (for Apoptosis):

-

After the desired treatment period, harvest the cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late apoptotic.

-

Protocol: Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase IX and a suitable substrate (e.g., p-nitrophenyl acetate).

-

Inhibition Assay:

-

In a 96-well plate, add buffer, the enzyme, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor.

-

Initiate the reaction by adding the substrate.

-

Monitor the hydrolysis of the substrate by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm for p-nitrophenolate).

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Summary and Future Directions

This compound is a promising bioactive molecule with potential applications in both oncology and infectious disease. The available evidence strongly suggests that its anticancer effects are mediated through the induction of apoptosis and likely inhibition of tumor-associated carbonic anhydrases. Its antimicrobial activity is consistent with the classic sulfonamide mechanism of folic acid synthesis inhibition.

Future research should focus on:

-

Elucidating the specific apoptotic pathways triggered by the parent compound, including the roles of Bcl-2 family proteins and specific caspases.

-

Conducting kinetic studies to determine the inhibitory constants (Ki) of this compound against various carbonic anhydrase isoforms, particularly CA IX and XII.

-

Performing in-vivo studies to validate the anticancer and antimicrobial efficacy in animal models.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

-

Matulis, D., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. International Journal of Molecular Sciences, 23(1), 13. [Link]

Sources

Spectroscopic Characterization of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-methoxy-4-methylbenzenesulfonamide (CAS 199590-75-5). Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. While experimental spectra for this specific molecule are not widely published, this guide will present predicted data based on established spectroscopic principles, along with validated protocols for data acquisition.

Compound Overview and Structural Elucidation Strategy

This compound is a substituted aromatic sulfonamide. The structural confirmation of such molecules is paramount in chemical synthesis and drug discovery to ensure purity, identity, and to understand its chemical behavior. Spectroscopic methods provide a non-destructive means to probe the molecular structure and connectivity of atoms.

Our approach to characterizing this molecule involves a multi-technique strategy. ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will identify key functional groups, and mass spectrometry will confirm the molecular weight and provide fragmentation patterns that offer further structural insights.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-13 (¹³C) nuclei, a complete picture of the molecule's connectivity can be assembled.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the sulfonamide protons. The solvent choice, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), can influence the chemical shift of labile protons like those on the sulfonamide group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 | s | 1H | Ar-H (H-6) | This proton is ortho to the strongly electron-withdrawing sulfonyl group, leading to a significant downfield shift. |

| ~7.0 | s | 1H | Ar-H (H-3) | This proton is shielded by the ortho-methoxy group and is expected to appear more upfield. |

| ~5.0 | br s | 2H | -SO₂NH₂ | The chemical shift of sulfonamide protons is variable and depends on concentration and solvent. The signal is often broad. |

| ~3.9 | s | 3H | -OCH₃ | Methoxy groups on an aromatic ring typically resonate in this region. |

| ~2.4 | s | 3H | Ar-CH₃ | Aromatic methyl groups generally appear in this upfield region. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 (C-OCH₃) | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |

| ~140 | C-1 (C-SO₂) | The carbon atom directly bonded to the electron-withdrawing sulfonamide group appears downfield. |

| ~138 | C-4 (C-CH₃) | The ipso-carbon of the methyl group. |

| ~132 | C-5 (C-Cl) | The carbon bearing the chlorine atom. |

| ~128 | C-6 | Aromatic CH. |

| ~112 | C-3 | Aromatic CH, shielded by the methoxy group. |

| ~56 | -OCH₃ | The carbon of the methoxy group itself. |

| ~20 | Ar-CH₃ | The carbon of the aromatic methyl group. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C{¹H} spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350-3250 | Medium, Sharp (two bands) | N-H symmetric & asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 3100-3000 | Medium | C-H stretching | Aromatic C-H |

| 2950-2850 | Medium | C-H stretching | Aliphatic C-H (-CH₃, -OCH₃) |

| 1600-1450 | Medium to Strong | C=C stretching | Aromatic Ring |

| 1350-1300 | Strong | S=O asymmetric stretching | Sulfonamide (-SO₂NH₂) |

| 1170-1150 | Strong | S=O symmetric stretching | Sulfonamide (-SO₂NH₂) |

| 1250-1000 | Strong | C-O stretching | Aryl-O-CH₃ |

| 800-600 | Strong | C-Cl stretching | Aryl-Cl |

The presence of two distinct N-H stretching bands and the strong, characteristic S=O stretching absorptions would be key indicators for the sulfonamide group.[1]

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add a sufficient number of scans (e.g., 16-32) over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula is C₈H₁₀ClNO₃S, with a monoisotopic mass of 235.01 g/mol .[2] The mass spectrum should show a molecular ion peak at m/z = 235. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at m/z = 237 with approximately one-third the intensity of the M⁺ peak) is expected and would be a key confirmation.

-

Major Fragmentation Pathways: Electron ionization is a high-energy technique that will likely cause significant fragmentation.

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS conditions.

Key Predicted Fragments:

| m/z (for ³⁵Cl) | Proposed Structure/Formula |

| 235 | [C₈H₁₀ClNO₃S]⁺˙ (Molecular Ion) |

| 220 | [M - CH₃]⁺ |

| 155 | [M - SO₂NH₂]⁺ |

| 140 | [C₇H₅ClO]⁺˙ |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak, its isotopic pattern, and the major fragment ions.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the expected spectroscopic data and robust protocols for their acquisition. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon environments. The characteristic IR absorptions confirm the presence of key functional groups, particularly the sulfonamide moiety. Finally, mass spectrometry validates the molecular weight and provides fragmentation data consistent with the proposed structure. These analytical methodologies, when employed together, form a self-validating system for the comprehensive characterization of this and related molecules, ensuring the highest degree of scientific integrity for research and development applications.

References

-

PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. National Center for Biotechnology Information. [Link].

-

ResearchGate. Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. [Link].

-

B. S. Gowda, et al. Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link].

- Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. .

-

F. N. Ngassa, et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Arkivoc. [Link].

-

The Royal Society of Chemistry. Supporting Information for an article. [Link].

-

B. A. Stenfors & F. N. Ngassa. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link].

-

SpectraBase. 5-Methoxy-2-nitro-4-[(2-nitrobenzyl)oxy]benzaldehyde. [Link].

-

H. E. Gottlieb, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link].

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-methoxy-4-methylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract